molecular formula C14H18O5 B7946578 methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate

methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate

Cat. No.: B7946578
M. Wt: 266.29 g/mol
InChI Key: DLMKKGOJPRLTLE-UHFFFAOYSA-N
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Description

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester, with a tert-butoxy group providing steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methyl 2-(tert-butoxy)-2-oxoacetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The benzoate group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong nucleophiles and may be facilitated by catalysts such as palladium or copper.

Major Products Formed

    Oxidation: 4-(2-(tert-butoxy)-2-oxoethoxy)benzoic acid.

    Reduction: 4-(2-(tert-butoxy)-2-hydroxyethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The ester group can undergo hydrolysis to release the active benzoate moiety, which can then interact with biological targets or participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether: Similar in structure but lacks the benzoate group.

    tert-Butyl benzoate: Contains the benzoate group but lacks the methyl ester functionality.

    Methyl 4-hydroxybenzoate: Similar benzoate structure but lacks the tert-butoxy group.

Uniqueness

Methyl 4-(2-(tert-butoxy)-2-oxoethoxy)benzoate is unique due to the combination of its tert-butoxy and benzoate groups, which provide distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

methyl 4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O5/c1-14(2,3)19-12(15)9-18-11-7-5-10(6-8-11)13(16)17-4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMKKGOJPRLTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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